
N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of complex organic molecules like this typically involves multi-step organic reactions, starting from simpler building blocks. For example, efficient syntheses of related pyrrole derivatives involve reactions of chloroacetoacetate with cyanoacetamide in the presence of bases like triethylamine, indicating a potential pathway for constructing the pyrrol component of our molecule (Dawadi & Lugtenburg, 2011).
Molecular Structure Analysis
The molecular structure of related compounds shows specific arrangements and bond angles that contribute to their overall chemical behavior. For example, in the structure of a similar N,N'-bis(substituted)oxamide compound, the chlorohydroxyphenyl ring plane is inclined at specific angles to the oxalamide unit, which could infer steric and electronic characteristics relevant to our compound of interest (Wang et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving the pyrrole unit and oxalamide functionality can vary widely depending on the conditions and reagents used. For example, compounds with the pyrrole moiety have been studied for their ability to undergo various substitutions and functionalizations, highlighting a potential area for chemical modification and reactivity exploration (Mai et al., 2004).
Physical Properties Analysis
The physical properties of a compound like this can be deduced from its molecular structure. Elements such as the chloro and cyano groups, along with the oxalamide linkage, suggest a compound with significant polarity, potentially affecting its solubility in various solvents, melting point, and other physical characteristics. Studies on related compounds can provide insights into how such functional groups influence these properties (Jayarajan et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be inferred from the known behaviors of similar molecular frameworks. For instance, the presence of an oxalamide group often imparts specific reactivity towards hydrolysis under both acidic and basic conditions, which could be relevant for understanding the chemical stability and potential reactivity pathways of our target compound (Cui et al., 2011).
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide is involved in the synthesis of various derivatives. For instance, it plays a role in the production of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, highlighting its utility in accessing pyrrole systems, which are significant in pharmaceutical research (Dawadi & Lugtenburg, 2011).
Biological Activity and Drug Design
- This compound has been studied for its inhibitory effects on enzymes such as glycolic acid oxidase, an important target in medical research. Derivatives like 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione have shown significant in vitro inhibitory effects, indicating potential therapeutic applications (Rooney et al., 1983).
Molecular Structure and Supramolecular Chemistry
- The compound's molecular structure has been a subject of study, with research focusing on its crystallographic properties. Such studies contribute to the understanding of molecular interactions and supramolecular assembly, which are crucial in the design of new materials and drugs (Wang, Zheng, Li, & Wu, 2016).
Antimicrobial Properties
- Research into derivatives of N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide has shown potential in developing antimicrobial agents. Studies on compounds like 5-Chloro-4-(1,3-Oxazol-5-yl)-1Н-Pyrrole-3-Carboxyamides demonstrate significant anti-staphylococcus activity, underscoring the potential of these derivatives in addressing bacterial infections (Biointerface Research in Applied Chemistry, 2020).
Propiedades
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3/c1-21-6-2-3-13(21)14(22)9-19-15(23)16(24)20-12-7-11(17)5-4-10(12)8-18/h2-7,14,22H,9H2,1H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNAVAFWWIZBJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-2-(4-fluorophenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2485163.png)
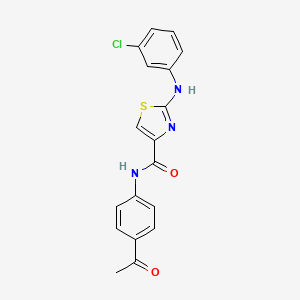
![N-(4-chlorobenzyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2485166.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2485169.png)

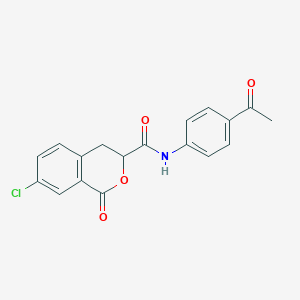
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2485173.png)
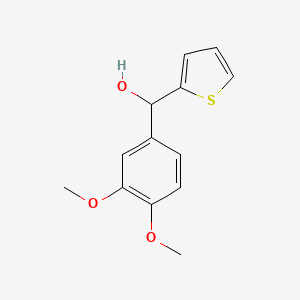
![Tert-butyl 2-(hydroxymethyl)-2-[(prop-2-enoylamino)methyl]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2485175.png)
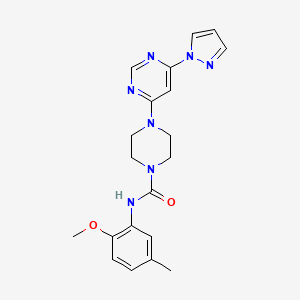
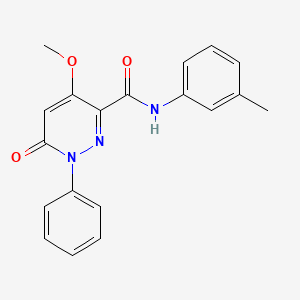
![5-((3,5-Dimethylpiperidin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2485181.png)
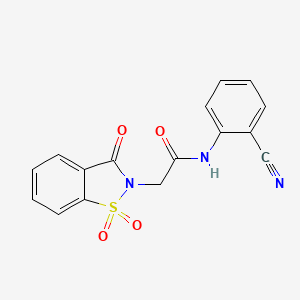
![[5-(4-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3-(trifluoromethyl)benzoate](/img/structure/B2485185.png)